3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid
Overview
Description
3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group attached to a benzoic acid core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivativeThis can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine . The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control . The scalability of the synthesis process is crucial for industrial applications, and methods such as Suzuki–Miyaura coupling can be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target proteins or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzoic acid hydrochloride: Similar in structure but lacks the trifluoromethyl group and Boc protection.
tert-Butyl 4-(hydroxymethyl)benzylcarbamate: Contains a Boc-protected amino group but differs in the position and nature of substituents.
Uniqueness
3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid is unique due to the combination of a Boc-protected amino group and a trifluoromethyl group on the benzoic acid core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-14(2,3)24-13(23)20-15(4,5)10-6-9(12(21)22)7-11(8-10)16(17,18)19/h6-8H,1-5H3,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSMSCGUVFAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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